N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butanamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as carbonic anhydrase, leading to a decrease in cellular proliferation and inducing apoptosis in cancer cells . The compound’s ability to interact with biological membranes and disrupt cellular processes is attributed to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a diuretic and carbonic anhydrase inhibitor.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Studied for its potential as an antimicrobial agent.
Uniqueness
N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide stands out due to its specific butyl and butanamide substituents, which confer unique properties such as enhanced lipophilicity and specific biological activity. These structural features make it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H17N3OS |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C10H17N3OS/c1-3-5-7-9-12-13-10(15-9)11-8(14)6-4-2/h3-7H2,1-2H3,(H,11,13,14) |
InChI Key |
POOPBLOWNGQJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCC |
Origin of Product |
United States |
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